Clortermine

Descripción

Historical Context of Clortermine Discovery and Development Research

This compound, also known by the brand name Voranil, was developed by Ciba in the 1960s. wikipedia.org Its development falls within a period where pharmaceutical research was actively exploring synthetic compounds related to amphetamine for potential therapeutic applications, particularly in the area of appetite suppression. Early drug discovery and development often involved the systematic synthesis and evaluation of modified molecules based on known active compounds. alanmaloney.com Research into this compound aimed to investigate its properties, leading to its eventual approval in the United States in 1973. ncats.io Although it was previously marketed, it has not been used to a significant degree. medscape.com

Chemical Classification of this compound within Amphetamine-Related Compounds

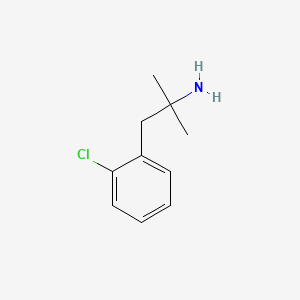

This compound is chemically classified as an amphetamine-related compound. wikipedia.org More specifically, it belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine. drugbank.com It is a substituted phenethylamine (B48288) and an amphetamine derivative. wikipedia.org Structurally, this compound is the 2-chloro analogue of phentermine and is the 2-chloro positional isomer of chlorphentermine (B1668847). wikipedia.org Chlorphentermine itself is the para-chloro derivative of phentermine. wikipedia.org This places this compound within a group of related compounds that share a core phenethylamine structure with various substitutions, influencing their pharmacological profiles.

| Compound | Structural Relationship to Phentermine | Halogen Position |

| Phentermine | Parent compound | None |

| This compound | Analogue | 2-chloro |

| Chlorphentermine | Derivative | 4-chloro |

Evolution of Academic Research Focuses on this compound

Academic research concerning this compound has primarily focused on its pharmacological effects, particularly its impact on feeding behavior and its potential for misuse. Early research in the 1970s and 1980s included studies investigating the anorexigenic effects of various drugs, including this compound, in nonhuman primates. nih.gov These studies often compared the effects of different anorexigenic drugs on food intake and self-administration. nih.gov

Research findings have indicated that this compound produced dose-dependent decreases in food intake in animal models. nih.gov Studies in baboons showed that this compound could be self-administered and produced dose-dependent decreases in pellet intake. nih.gov However, other studies in rhesus monkeys indicated that this compound was not self-administered but did decrease pellet intake, suggesting potential species, dose, or procedural differences influencing the results. nih.gov

Compared to other amphetamine-related compounds, research has explored differences in the mechanism of action. While compounds like phentermine act as selective norepinephrine (B1679862) and dopamine (B1211576) releasing agents, research suggests this compound may act as a serotonin (B10506) and/or norepinephrine releasing agent. wikipedia.org Studies comparing the self-administration rates of various amphetamines and related drugs in animals, including this compound and chlorphentermine, showed low rates of self-administration for this compound, similar to chlorphentermine. wikipedia.org This observation led to the hypothesis that this compound likely does not primarily act on dopamine. wikipedia.org

The focus of academic research has evolved with the broader understanding of neuropharmacology and the mechanisms underlying appetite regulation and substance use. While initial research established its anorexigenic properties and classified it within the amphetamine family, later studies began to differentiate its specific neurochemical effects and compare its behavioral profile to other related compounds. The limited information available on this compound compared to more widely used or abused stimulants also reflects the historical trajectory of research focus within this class of drugs. medscape.com

| Research Focus Area | Key Findings / Observations |

| Anorexigenic Effects | Produced dose-dependent decreases in food intake in animal models. nih.gov |

| Self-Administration Potential | Showed low rates of self-administration in some animal studies, unlike some other amphetamines. wikipedia.orgnih.gov |

| Mechanism of Action (Hypothesized) | May act as a serotonin and/or norepinephrine releasing agent, not primarily on dopamine. wikipedia.org |

| Comparative Studies | Evaluated alongside other anorexigenic drugs in animal models to compare behavioral effects. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

/CLORTERMINE/ ... IS THE ORTHO-CHLORO ISOMER OF CHLORPHENTERMINE HYDROCHLORIDE, TO WHICH IT IS COMPARABLE IN SUPPRESSING APPETITE. /CLORTERMINE HYDROCHLORIDE/ |

|---|---|

Número CAS |

10389-73-8 |

Fórmula molecular |

C10H14ClN |

Peso molecular |

183.68 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |

Clave InChI |

HXCXASJHZQXCKK-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1Cl)N |

SMILES canónico |

CC(C)(CC1=CC=CC=C1Cl)N |

Apariencia |

Solid powder |

Punto de ebullición |

116-118 °C @ 16 MM HG |

melting_point |

245-246 CRYSTALS FROM ETHANOL; MP: 245-246 °C /CLORTERMINE HYDROCHLORIDE/ |

Otros números CAS |

10389-73-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Clortermine; Clortermina; Clorterminum, Voranil |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivations of Clortermine

Established Synthetic Pathways for Clortermine Production

The synthesis of this compound hydrochloride generally follows a sequence of steps, often starting with chlorinated aromatic precursors and employing reactions to build the aminopropane moiety. smolecule.com

Chlorination Reactions in this compound Synthesis

Chlorination is a key step in introducing the chlorine atom at the ortho position of the phenyl ring. While specific details for this compound's chlorination in the context of its synthesis are not extensively detailed in the provided results, chlorination reactions are fundamental in organic synthesis for incorporating chlorine atoms into aromatic rings or alkyl chains. mytutor.co.uk These reactions can involve various chlorinating agents and conditions, depending on the desired position and selectivity of chlorination. ontosight.ai For instance, chlorination of phenylpropan-2-amine derivatives has been mentioned as a starting point in the synthesis of 2-chlorophenylacetone, an intermediate in this compound synthesis. smolecule.com

Reductive Amination Techniques for this compound Generation

Reductive amination is a common and versatile method for synthesizing amines by converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. masterorganicchemistry.comwikipedia.orglibretexts.org This technique is applicable to the generation of the amine functional group in this compound. The synthesis of this compound hydrochloride involves the reductive amination of a 2-chlorophenylacetone intermediate using methylamine. smolecule.com Reducing agents commonly employed in reductive amination include sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of a catalyst such as palladium on carbon. smolecule.commasterorganicchemistry.com Reductive amination allows for the controlled formation of carbon-nitrogen bonds, avoiding issues of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

Advanced Purification Strategies for this compound in Research

Purification is a critical stage in chemical synthesis to isolate the desired product from reaction mixtures and remove impurities. For this compound hydrochloride, purification is typically achieved through crystallization from suitable solvents to ensure high yield and purity. smolecule.com In broader chemical research and synthesis, various advanced purification techniques are employed, including different forms of chromatography such as high-performance liquid chromatography (HPLC), including reversed-phase HPLC (RPLC), and ion-exchange chromatography. waters.comhyphadiscovery.commdpi.com These methods separate compounds based on their differing physical and chemical properties, such as polarity and charge, allowing for the isolation of highly pure substances. waters.commdpi.com

Precursor Chemistry and Reaction Mechanisms in this compound Synthesis

The synthesis of this compound involves specific precursor molecules and reaction mechanisms. A key intermediate mentioned is 2-chlorophenylacetone, which is subjected to reductive amination with methylamine. smolecule.com The formation of 2-chlorophenylacetone itself would involve reactions starting from simpler precursors, potentially involving chlorination of a phenylacetone (B166967) precursor or manipulation of a chlorinated aromatic compound to introduce the acetone (B3395972) moiety. smolecule.com

The reductive amination mechanism generally involves the nucleophilic addition of the amine (methylamine) to the carbonyl group of the ketone (2-chlorophenylacetone) to form a hemiaminal, followed by the reversible loss of water to form an imine intermediate. wikipedia.orglibretexts.org The imine carbon-nitrogen double bond is then reduced by a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the secondary amine product, this compound. smolecule.commasterorganicchemistry.comwikipedia.org Understanding the reaction mechanisms and the properties of the precursors is crucial for optimizing reaction conditions and maximizing the yield and purity of the final product. rsc.orgnih.gov

Design and Synthesis Approaches for this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound would involve modifying its core structure, such as altering the position or type of halogen substituent on the phenyl ring, changing the alkyl groups on the alpha carbon, or modifying the amine functionality. ontosight.ai These modifications are often pursued to explore structure-activity relationships and potentially develop compounds with altered pharmacological properties. ontosight.ai

Synthetic approaches for these analogues could utilize similar methodologies to this compound synthesis, such as variations of chlorination reactions to introduce chlorine at different positions or introduce other halogens. ontosight.ai Reductive amination techniques could be adapted by using different carbonyl compounds or amines to vary the substituents on the alpha carbon or the nitrogen atom. masterorganicchemistry.com Palladium-catalyzed reactions and other coupling reactions are also common strategies in the synthesis of substituted phenethylamines and their derivatives. youtube.com The synthesis of chiral analogues would require stereoselective synthetic routes, potentially involving chiral precursors, catalysts, or resolution techniques to obtain specific enantiomers. wikipedia.orggoogle.comgoogle.comepo.org

Molecular Pharmacology of Clortermine and Receptor Interactions

Neurotransmitter Release Mechanisms Mediated by Clortermine

This compound is believed to function as a monoamine releasing agent, affecting the release of serotonin (B10506) and norepinephrine (B1679862) smolecule.comwikipedia.org. Monoamine releasing agents induce the release of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) from presynaptic neurons into the synapse, increasing their extracellular concentrations wikipedia.orgiiab.me. This release can occur through the reversal of plasma membrane transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) wikipedia.orgnih.gov.

Serotonergic System Modulation by this compound

This compound is suggested to increase the release of serotonin smolecule.com. The serotonergic system plays a crucial role in regulating mood, appetite, and other physiological processes smolecule.commedicalnewstoday.com. Modulation of the serotonergic system, particularly targeting serotonin receptors like 5-HT₂C and 5-HT₁B, has been a strategy in developing anti-obesity pharmacotherapies nih.gov. Serotonin projections, primarily from the dorsal and median raphe nuclei, extensively innervate limbic structures, where serotonin acts as a neuromodulator nih.gov. Serotonin modulators can act by altering the activity of various post-synaptic serotonin receptors and inhibiting serotonin reuptake wa.gov.

Noradrenergic System Modulation by this compound

This compound is also believed to increase the release of norepinephrine smolecule.comontosight.ai. The noradrenergic system, originating primarily from the locus coeruleus, modulates various brain functions, including attention, arousal, and cognitive processes researchgate.netnih.govnih.gov. Norepinephrine is a neurotransmitter that suppresses appetite and increases alertness ontosight.ai. Noradrenergic modulation in the central nervous system occurs through interactions with alpha (α) and beta (β) adrenergic receptors nih.govnih.gov.

Investigation of Dopaminergic System Involvement in this compound Action

While classic amphetamines primarily target dopamine, this compound seems to have a lower affinity for dopamine receptors smolecule.com. Studies suggest that this compound likely does not act significantly on dopamine wikipedia.org. The dopamine transporter (DAT) is primarily responsible for clearing dopamine from the synaptic cleft nih.govwikipedia.org. Dopamine is involved in movement, reward, and motivation medicalnewstoday.comwilliams.edu. Although some compounds structurally related to phentermine have shown interaction with the dopaminergic system, research indicates a lower potential for abuse with this compound compared to traditional amphetamines, suggesting less significant involvement with dopamine levels often linked to addictive behaviors smolecule.comresearchgate.net.

Modulation of Catecholamine Systems by this compound

This compound's action may involve the modulation of catecholamines, which are neurotransmitters that influence various physiological processes, including metabolism and energy expenditure smolecule.com. Catecholamines, including dopamine, norepinephrine, and epinephrine, function as neurotransmitters and hormones involved in the sympathetic nervous response and various neurologic pathways nih.gov. They play key roles in regulating mood, sleep, learning, movement, and appetite medicalnewstoday.com. Modulation of catecholamine levels, particularly in the prefrontal cortex, has been implicated in cognitive functions like attention and working memory frontiersin.org.

Receptor Binding Profile of this compound

The receptor binding profile of a compound describes its affinity for various receptors in the body. While specific detailed data on this compound's comprehensive receptor binding profile is not extensively available in the provided search results, its proposed mechanism of action as a serotonin and norepinephrine releasing agent implies interaction with transporters and potentially receptors within these systems smolecule.comwikipedia.orgwikipedia.org. In contrast to chlorphentermine (B1668847), which acts as a highly selective serotonin releasing agent, this compound's profile appears to involve both serotonin and norepinephrine release smolecule.comwikipedia.org.

Competitive Radioligand Binding Studies to Determine this compound Affinities

Competitive radioligand binding studies are a standard technique used in pharmacology to determine the affinity of a compound for a specific receptor or binding site. giffordbioscience.comnih.gov This method involves incubating a fixed concentration of a high-affinity radiolabeled ligand that binds to the target with varying concentrations of the unlabeled test compound (in this case, this compound). giffordbioscience.com The degree to which the test compound inhibits the binding of the radioligand provides information about its affinity. giffordbioscience.comuah.es The output of such studies is typically an IC50 value, which represents the concentration of the test compound required to inhibit 50% of the radioligand binding. giffordbioscience.com This IC50 value can then be converted to a Ki value, the inhibition constant, which is a measure of the compound's binding affinity independent of the radioligand concentration. uah.es

Quantitative In Vivo Receptor Binding Approaches for this compound Research

Quantitative in vivo receptor binding approaches allow for the study of drug-receptor interactions within a living organism. nih.govnih.gov These methods can provide insights into receptor occupancy, distribution, and changes in receptor density in response to drug administration or physiological conditions. nih.govnih.govrotman-baycrest.on.ca Unlike in vitro methods that use tissue homogenates or cell lines, in vivo techniques account for factors such as drug absorption, distribution, metabolism, and excretion, as well as the complex environment of the brain and other tissues. nih.govrotman-baycrest.on.ca

Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are utilized in quantitative in vivo receptor binding studies, often employing radiolabeled ligands that can cross the blood-brain barrier if studying central nervous system receptors. nih.govnih.gov These methods can provide quantitative data on receptor availability and the extent to which a drug occupies these receptors in different brain regions or tissues. nih.govnih.gov

While the principles and applications of quantitative in vivo receptor binding are described in the literature nih.govnih.govrotman-baycrest.on.ca, specific studies detailing the application of these techniques to this compound research were not found in the provided search results. Research on other compounds has demonstrated the feasibility of using equilibrium and kinetic experimental strategies to detect and quantify changes in receptor numbers in vivo. nih.gov Applying such methods to this compound could provide valuable information about its target engagement and distribution in living systems.

Biotransformation and Metabolic Fate of Clortermine

Identification of Clortermine Metabolic Pathways

Specific, detailed metabolic pathways for this compound are not explicitly identified in the provided search snippets. However, related compounds like amphetamine undergo deamination by cytochrome P450 enzymes, hydroxylation, and oxidation. inchem.org Chlorphentermine (B1668847), a positional isomer of this compound, is also discussed in terms of its metabolism and potential active metabolites. wikipedia.org The metabolism of chlorinated compounds can also involve dechlorination. nih.gov Given this compound's structure as a chlorinated phenethylamine (B48288), potential metabolic transformations could include aromatic hydroxylation, N-oxidation, N-dealkylation (though this compound has a tertiary amine which is resistant to N-dealkylation compared to secondary or primary amines), and potentially some form of deamination or related processes.

Characterization of Cytochrome P450 Enzyme System Involvement in this compound Biotransformation

The cytochrome P450 (CYP) enzyme system plays a major role in the metabolism of many drugs and xenobiotics, including substituted amphetamines. mdpi.comnih.govdynamed.com These enzymes are primarily located in the liver and are responsible for oxidative biotransformation (Phase I metabolism), making compounds more hydrophilic for excretion. nih.govdynamed.com

Specific CYP Isoforms Catalyzing this compound Metabolism

While direct evidence for specific CYP isoforms metabolizing this compound is limited in the search results, information on related compounds and general CYP activity can provide insights. CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for metabolizing a large percentage of clinical drugs. mdpi.comdynamed.com CYP3A4 and CYP2D6 are highlighted as major contributors to CYP-related drug metabolism. mdpi.com Studies on the metabolism of other drugs structurally related to amphetamines or chlorinated compounds often implicate these and other isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.govnih.govnih.gov

In Vitro and In Vivo Inhibitor Studies of this compound Biotransformation

Information specifically on in vitro and in vivo inhibitor studies of this compound biotransformation is not present in the provided search results. However, the importance of such studies in understanding potential drug-drug interactions and identifying the specific enzymes involved in a compound's metabolism is well-established in the field of pharmacokinetics. bioivt.commdpi.combioivt.com In vitro studies using human liver microsomes and recombinant CYP isoforms with selective inhibitors are standard approaches to characterize the role of specific enzymes. mdpi.comevotec.com In vivo studies can further confirm these findings and assess the clinical relevance of observed interactions. mdpi.com

Research on Prodrug Concepts Related to this compound and its Analogues

The concept of prodrugs involves administering an inactive or less active precursor of a drug that is then metabolized in vivo to the active form. chemeurope.comgenome.jp This strategy can be used to improve pharmacokinetic properties, reduce toxicity, or target drug delivery. While the search results mention this compound and its analogues in the context of lists of stimulant or anorectic drugs, specific research on prodrug concepts directly related to this compound is not detailed. However, the concept of prodrugs is mentioned for other related compounds like phendimetrazine, which is described as a prodrug for phenmetrazine. researchgate.netresearchgate.net This suggests that prodrug strategies have been explored within the broader class of substituted phenethylamines.

Resistance of this compound to Monoamine Oxidase Metabolism

Monoamine oxidase (MAO) enzymes are involved in the metabolism of monoamines, including neurotransmitters and some xenobiotics. fpnotebook.com There are two main isoforms, MAO-A and MAO-B, with different substrate specificities. fpnotebook.com Resistance to MAO metabolism can lead to increased bioavailability and duration of action of compounds that are substrates for these enzymes. While direct information on this compound's resistance to MAO metabolism is not explicitly provided, studies on related compounds like chlorphentermine indicate that it can inhibit MAO-A activity. nih.gov The structure of this compound, with its alpha,alpha-dimethyl substitution on the ethylamine (B1201723) side chain, is similar to phentermine, which is known to have minimal metabolism, including resistance to MAO-B. wikipedia.org This structural feature often confers resistance to oxidative deamination by MAO.

Structure Activity Relationship Sar Studies of Clortermine and Analogues

Impact of Ortho-Chloro Substitution on Clortermine's Biological Activity

This compound is characterized by the presence of a chlorine atom at the ortho (2-) position of the phenyl ring wikipedia.orgontosight.aidrugbank.com. This ortho-chloro substitution is a key structural feature that differentiates it from the parent compound, phentermine (which lacks the chlorine), and its positional isomer, chlorphentermine (B1668847) (with a para-chloro substitution) wikipedia.org. The specific impact of this ortho substitution on this compound's biological activity is a critical aspect of its SAR. While general SAR principles suggest that the nature and position of substituents on an aromatic ring can significantly influence a compound's interaction with biological targets wikipedia.orgnih.gov, the precise effects of the ortho-chloro group in this compound, compared to other positions or substituents in related phenethylamines, contribute to its unique pharmacological profile. Research indicates that this compound may act as a serotonin (B10506) and/or norepinephrine (B1679862) releasing agent, a different profile compared to phentermine which primarily acts as a norepinephrine-dopamine releasing agent wikipedia.orgwikipedia.orgdrugbank.com. This difference in activity profile can be attributed, at least in part, to the presence and position of the chlorine atom.

Comparative Structure-Activity Analysis of Positional Isomers (e.g., this compound vs. Chlorphentermine)

A comparative SAR analysis between this compound (2-chloro-α,α-dimethylphenethylamine) and chlorphentermine (4-chloro-α,α-dimethylphenethylamine) highlights the significant impact of the chlorine atom's position on biological activity wikipedia.orgwikipedia.org. Both compounds are chlorinated analogues of phentermine, but the shift of the chlorine atom from the ortho position in this compound to the para (4-) position in chlorphentermine results in distinct pharmacological profiles wikipedia.orgwikipedia.org.

Phentermine acts predominantly as a norepinephrine-dopamine releasing agent with weak effects on serotonin wikipedia.orgdrugbank.com. This compound, the ortho-chloro isomer, is suggested to act more as a serotonin and/or norepinephrine releasing agent and shows low rates of self-administration in animals, similar to chlorphentermine, suggesting it likely does not act significantly on dopamine (B1211576) wikipedia.org. Chlorphentermine, the para-chloro isomer, is described as a highly selective serotonin releasing agent and is inactive as a norepinephrine releasing agent, although it is a moderately potent norepinephrine reuptake inhibitor wikipedia.org. It also shows negligible activity as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors wikipedia.org.

This difference in activity, particularly regarding their effects on serotonin, norepinephrine, and dopamine systems, underscores the critical role of the chlorine atom's positional isomerism on the phenyl ring in determining the specific interactions with monoamine transporters and receptors.

Influence of Specific Functional Groups on the Activity Profile of this compound-Related Compounds

The activity profile of this compound and its analogues is influenced by the presence and nature of specific functional groups. The core phenethylamine (B48288) structure, with the characteristic β-carbon substituted by a phenyl ring and the α-carbon substituted by an amino group, is fundamental wikipedia.orgdrugbank.com. In this compound and phentermine, the geminal dimethyl substitution at the alpha carbon is a key feature wikipedia.orgnih.gov.

Modifications to the phenyl ring, such as the halogen substitution in this compound and chlorphentermine, significantly alter the pharmacological properties compared to the unsubstituted phentermine wikipedia.orgwikipedia.orgwikipedia.org. The electronic and lipophilic nature of substituents on the aromatic ring can influence binding affinity and efficacy at target receptors or transporters wikipedia.orgnih.gov. For instance, studies on other compound classes have shown that the position and type of halogen substituents (like chlorine or fluorine) on a phenyl ring can impact activity against biological targets nih.govualberta.ca.

While specific detailed research findings on the influence of other functional groups (beyond the chloro substitution) directly on this compound's activity profile are not extensively detailed in the search results, general SAR principles for phenethylamines suggest that alterations to the amine group or the alkyl chain connecting the amine to the phenyl ring would also be expected to modulate activity researchgate.net. For example, the presence of a primary amine in this compound is essential for its interaction with monoamine transporters wikipedia.orgdrugbank.com.

Conformational Analysis in this compound SAR Studies

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds and how these arrangements relate to its properties, including biological activity ic.ac.ukwikipedia.org. For flexible molecules like phenethylamines, the preferred conformations can play a significant role in their ability to bind to target receptors or transporters nih.govresearchgate.net.

While specific detailed conformational analysis studies focused solely on this compound were not prominently found, general principles of conformational analysis apply to its structure. This compound contains rotatable bonds, particularly in the ethylamine (B1201723) side chain connecting the substituted phenyl ring to the tertiary butylamine (B146782) moiety wikipedia.orgdrugbank.com. The relative orientation of the phenyl ring and the amine group, as well as the conformation of the geminal dimethyl groups, can influence how the molecule presents itself to a binding site nih.gov.

Understanding the low-energy conformations of this compound is important for predicting how it might interact with its biological targets. Computational methods, such as molecular mechanics or quantum mechanics calculations, can be used to explore the conformational landscape and determine the relative stability of different conformers researchgate.net. These studies can provide insights into the pharmacologically relevant shape(s) of the molecule.

Computational and Experimental Approaches to Receptor-Ligand Interactions in this compound SAR

Investigating the SAR of this compound involves both experimental and computational approaches to understand its interactions with biological targets, primarily neurotransmitter transporters and receptors nih.govnih.gov.

Experimental approaches typically involve in vitro binding assays and functional studies to measure the affinity and efficacy of this compound and its analogues at specific transporters (e.g., norepinephrine, dopamine, serotonin transporters) and receptors (e.g., adrenergic and serotonergic receptors) wikipedia.orgnih.gov. By synthesizing a series of analogues with systematic structural modifications and testing their biological activity, researchers can deduce which parts of the molecule are important for interaction with the target gardp.orgresearchgate.net. For instance, comparing the activity of this compound, chlorphentermine, and phentermine experimentally provides data on the impact of chlorine substitution and its position wikipedia.orgwikipedia.orgwikipedia.org.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, complement experimental studies nih.govcollaborativedrug.com. Molecular docking can predict the likely binding poses and interactions of this compound within the binding site of a known or homologous receptor or transporter structure nih.gov. This involves computationally fitting the 3D structure of this compound into the binding pocket of the target protein and estimating the binding energy nih.gov. QSAR studies aim to build mathematical models that relate structural descriptors of a series of compounds to their biological activity, allowing for the prediction of activity for new, untested analogues wikipedia.orgcollaborativedrug.com. These computational methods can help rationalize experimental findings and guide the design of new analogues with improved properties nih.govspirochem.com.

While specific detailed computational studies on this compound were not found, the principles of these approaches are applicable to understanding its SAR and interactions with monoamine transporters, which are known targets for related compounds like phentermine wikipedia.orgdrugbank.com. Studies on other ligand-receptor systems demonstrate the utility of these combined approaches in elucidating the molecular basis of ligand recognition and guiding structure-based drug design nih.govmdpi.com.

Preclinical and in Vitro Experimental Models in Clortermine Research

Animal Models for Investigating Clortermine's Central Nervous System Effects

Animal models provide valuable insights into the complex interactions of this compound within the central nervous system (CNS), particularly concerning its impact on behaviors such as appetite regulation, locomotion, and those related to abuse liability. The choice of animal model often depends on the specific aspect of CNS function being investigated.

Rodent Models for Appetite Regulation Studies of this compound

Rodent models, primarily using rats and mice, are widely employed in the study of appetite regulation due to their physiological similarities to humans in this regard and the availability of established experimental paradigms. These models allow for the investigation of how compounds like this compound influence food intake, body weight, and the neural circuits controlling hunger and satiety. Studies in rodents can involve monitoring changes in meal patterns, total food consumption, and body weight over time following administration of the compound. conductscience.com Furthermore, researchers can investigate the neurochemical changes in brain regions known to be involved in appetite control, such as the hypothalamus, to understand the mechanisms underlying this compound's effects. conductscience.comnih.gov While specific detailed studies focusing solely on this compound's effects on appetite regulation in rodents were not prominently found in the search results, the general principles of these models are applicable to understanding its anorectic properties observed in historical use.

Primate Models for Behavioral Pharmacology and Abuse Liability Assessment of this compound

Non-human primate models are considered highly relevant for assessing the behavioral pharmacology and abuse liability of psychoactive compounds due to their more complex behavioral repertoires and closer phylogenetic relationship to humans compared to rodents. dtic.milnih.govnih.govresearchgate.netsam.gov Studies in primates, such as baboons and rhesus monkeys, can involve self-administration paradigms where animals are trained to perform an action (e.g., pressing a lever) to receive an infusion of the drug. nih.govnih.gov The rate and pattern of self-administration can provide an indication of a compound's reinforcing properties and thus its potential for abuse. nih.gov Research involving this compound in primate models has yielded some findings. In studies with baboons, this compound was reported to be self-administered and produced dose-dependent decreases in food pellet intake. nih.gov However, contrasting results were observed in rhesus monkeys, where this compound was not self-administered but did decrease pellet intake, suggesting that species, dose, and procedural differences can influence outcomes in these models. nih.gov These studies highlight the utility of primate models in evaluating the complex behavioral effects of compounds like this compound, including aspects related to feeding behavior and abuse potential.

In Vitro Cellular and Biochemical Assay Systems for this compound Research

In vitro models, utilizing cells or biochemical components outside of a living organism, are essential for investigating the direct interactions of this compound with specific molecular targets, such as neurotransmitter transporters and receptors. These systems allow for controlled experiments to determine a compound's potency and efficacy at a cellular or molecular level. nih.gov

Cell-Based Models for Neurotransmitter Release Studies of this compound

Cell-based models are valuable for studying the effects of compounds on neurotransmitter release, providing a more complex environment than purely biochemical assays while still allowing for controlled conditions. bioagilytix.com These models can involve using cell lines or primary neuronal cultures that express specific neurotransmitter transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.orgresearchgate.net By measuring the efflux of radiolabeled or endogenous neurotransmitters from these cells following exposure to a compound, researchers can determine if the compound acts as a releasing agent. This compound is characterized as a highly selective serotonin releasing agent (SRA). wikipedia.org Studies have investigated its ability to increase serotonin levels in the brain of animals in a dose-dependent manner. wikipedia.org While detailed in vitro cell-based neurotransmitter release data specifically for this compound were not extensively found, this type of assay would be crucial for quantifying its potency and selectivity in inducing serotonin release compared to other monoamines.

Liver Microsome Models for Metabolic Profiling of this compound

Liver microsomes are a widely utilized in vitro system for evaluating the metabolic stability and identifying the metabolic pathways of drug candidates. These subcellular fractions, derived from liver homogenates through differential centrifugation, are enriched in key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and some Phase II enzymes like uridine (B1682114) glucuronide transferases (UGTs) and epoxide hydrolases (EH). nih.govwikipedia.org

Metabolic stability in liver microsomes is typically assessed by incubating the compound with microsomes in the presence of necessary cofactors, such as NADPH for Phase I metabolism. nih.gov The rate of disappearance of the parent compound over time is measured, and parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) are determined. These parameters provide an estimate of how rapidly a compound is likely to be metabolized in the liver. wikipedia.org

Liver microsome studies can also be employed for metabolite identification. By analyzing incubation samples using techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can detect and characterize the structures of metabolites formed. wikipedia.org This information is crucial for understanding the biotransformation pathways of a compound. wikipedia.org Using liver microsomes from different species (e.g., human, rat, mouse, dog) allows for the assessment of species differences in metabolism, which is important for extrapolating preclinical findings to humans and selecting appropriate animal models for in vivo studies.

While liver microsome models are primarily used for Phase I metabolism, they can also be adapted to study Phase II metabolism by adding appropriate cofactors and, sometimes, pore-forming agents like alamethicin (B1591596) to facilitate substrate and cofactor access to membrane-bound enzymes like UGTs. nih.gov

The data generated from liver microsome studies typically includes:

Metabolic Stability: In vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Profile: Identification and relative abundance of metabolites formed. wikipedia.org

Enzyme Kinetics: Determination of kinetic parameters (e.g., Km, Vmax) for specific enzyme-mediated reactions.

Reaction Phenotyping: Identification of the specific enzymes (e.g., CYP isoforms) responsible for the metabolism of the compound. wikipedia.org

However, specific experimental data detailing the metabolic profiling of this compound using liver microsome models was not found in the provided search results. Therefore, a data table with specific findings for this compound in this context cannot be presented here.

Advanced Analytical Methodologies for Clortermine Research

Chromatographic Techniques for Clortermine and Metabolite Analysis

Chromatographic separation is fundamental to the analysis of this compound, enabling its isolation from interfering substances and subsequent quantification or identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each offering distinct advantages for specific research applications.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantification of this compound in various samples, including pharmaceutical formulations and biological fluids. helixchrom.com Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. nih.govnih.gov The separation is typically achieved on a C18 column, which provides excellent resolution for hydrophobic compounds like this compound. nih.govnih.gov

Method development in HPLC involves the optimization of several parameters to achieve efficient separation and sensitive detection. The mobile phase composition, flow rate, and detector wavelength are critical variables. For instance, an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is often effective. nih.govnih.gov The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.govnih.goveuropeanpharmaceuticalreview.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance, such as 215 nm. nih.govnih.gov

The robustness and reliability of an HPLC method are established through a rigorous validation process. Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantification). nih.gov Linearity is confirmed by a high correlation coefficient (R² > 0.99) over a range of concentrations. nih.gov Precision is assessed by the relative standard deviation (RSD), which should typically be less than 2.0%. nih.gov Accuracy is determined by recovery studies, with values often falling within the 97-103% range. nih.govnih.gov Such validated methods are indispensable for routine quality control analysis and pharmacokinetic studies. nih.gov

Table 1: Example of HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) | nih.govnih.gov |

| Mobile Phase | Methanol: 0.05 M Dibasic Phosphate Buffer (pH 4.0) (30:70 v/v) | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 215 nm | nih.govnih.gov |

| Column Temperature | 30 °C | nih.govnih.gov |

| Retention Time | ~2.4 min (for Chlorpheniramine) | nih.govnih.gov |

This table presents typical conditions used for the analysis of structurally similar compounds, which can be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification of this compound and its metabolites. nih.govmdpi.com This method combines the high separation efficiency of gas chromatography with the highly specific detection capabilities of mass spectrometry. mdpi.com GC-MS is a cornerstone in forensic drug analysis and toxicology due to its sensitivity and the structural information it provides. nih.govquantanalitica.com

In GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for the compound. mdpi.com By comparing the obtained mass spectrum with a reference library, such as the NIST Mass Spectrometry Data Center, a high-confidence identification can be made. mdpi.comnih.gov

For certain polar or less volatile metabolites of this compound, a derivatization step may be necessary prior to GC-MS analysis. mdpi.comresearchgate.net This process modifies the analyte to increase its volatility and thermal stability, improving its chromatographic behavior. mdpi.comresearchgate.net The choice of derivatizing agent is critical and depends on the functional groups present in the metabolites. researchgate.net

Table 2: GC-MS Identification Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Kovats Retention Index | 1305 (Standard non-polar column) | nih.gov |

Capillary Gas Chromatography (CGC) is a high-resolution separation technique that plays a vital role in the toxicological and metabolic analysis of this compound. nih.gov The use of narrow-bore capillary columns, typically coated with a thin film of stationary phase, provides a significantly higher number of theoretical plates compared to packed columns, resulting in superior separation efficiency. mdpi.com This high resolving power is essential for separating this compound and its various metabolites from complex biological matrices like urine and blood. nih.govnih.gov

In toxicological screening, CGC coupled with a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), allows for the detection and quantification of this compound even at low concentrations. nih.govnih.gov The technique is integral to systematic toxicological analysis (STA), a process aimed at detecting and identifying a wide range of potentially toxic compounds. nih.gov

Metabolic studies of this compound also heavily rely on CGC. nih.gov A gas-liquid chromatography (GLC) procedure, a form of GC, has been developed to determine this compound and its N-oxidized metabolites, such as N-hydroxychlorphentermine, in urine. nih.gov Such methods are crucial for understanding the pharmacokinetic profile of the drug, including its routes of elimination and the influence of physiological factors like urinary pH on its excretion. nih.gov These analyses have shown that N-oxidation is a major metabolic pathway for this compound in humans. nih.gov

Spectroscopic Methods for this compound Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of this compound and its derivatives. Ultraviolet-Visible (UV/VIS) and Infrared (IR) spectroscopy provide valuable information about the molecule's electronic structure and functional groups.

Ultraviolet-Visible (UV/VIS) spectroscopy is a simple, cost-effective, and rapid technique used for the quantitative analysis and characterization of this compound. nih.govhunterlab.com The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light in the UV-visible region of the electromagnetic spectrum, causing electronic transitions. researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound.

For this compound, the aromatic ring constitutes the primary chromophore. In research involving the analysis of structurally related compounds like chlorpheniramine (B86927), the maximum absorbance (λmax) is typically observed around 262-265 nm. researchgate.netresearchgate.net This wavelength is often used for quantification in HPLC-UV systems and in standalone spectrophotometric assays. nih.govresearchgate.net

UV-Vis spectroscopy is particularly useful in quality control for determining the concentration of the active pharmaceutical ingredient (API) in formulations. hunterlab.com The technique's utility can be enhanced through the use of derivative spectrophotometry, which can help to resolve overlapping spectral bands from different components in a mixture and improve selectivity. nih.gov

Table 3: UV Spectroscopic Data for Related Compounds

| Compound | Wavelength of Maximum Absorption (λmax) | Reference |

|---|---|---|

| Chlorpheniramine Maleate (B1232345) | 265 nm | researchgate.net |

| Chlorpheniramine Maleate | 262 nm | researchgate.net |

| Chlorpheniramine Maleate | 215 nm | nih.gov |

This table shows the λmax values for a structurally similar compound, which are indicative of the expected absorption region for this compound.

Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound and its derivatives by identifying the functional groups present in the molecule. mdpi.com IR spectroscopy works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. mdpi.com The resulting IR spectrum is a unique "molecular fingerprint" that can be used for identification and structural analysis.

The analysis of related compounds like chlorpheniramine maleate using Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) has identified characteristic peaks corresponding to specific functional groups. nih.govresearchgate.netmdpi.com These include vibrations for C-H stretching (~2900 cm⁻¹), C=C stretching in the aromatic ring (~1600 cm⁻¹), and C-Cl bond vibrations. mdpi.com By analyzing the IR spectrum of this compound, researchers can confirm the presence of its key structural features.

Furthermore, the coupling of gas chromatography with Fourier-transform infrared spectroscopy (GC-FTIR) provides an enhanced analytical tool. nih.gov This hyphenated technique allows for the separation of components in a mixture by GC, followed by the acquisition of an IR spectrum for each separated component, enabling highly specific identification, even for isomers that may be difficult to distinguish by mass spectrometry alone. nih.govojp.gov

Table 4: Characteristic IR Absorption Bands for Functional Groups in a Related Molecule (Chlorpheniramine Maleate)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H stretching | ~2900 | mdpi.com |

| C=C stretching (aromatic) | ~1600 | mdpi.com |

| C-O stretching | ~1100 | mdpi.com |

| C-H bending | ~880 | mdpi.com |

This table provides examples of IR peaks for a structurally similar compound, indicating the types of vibrations expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

For this compound (o-chloro-α,α-dimethylphenethylamine), ¹H NMR and ¹³C NMR are the primary experiments used for structural verification. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Expected Spectral Features for this compound:

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons on the ortho-substituted benzene (B151609) ring, typically appearing in the downfield region (approx. 7.0-7.5 ppm). The methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring would produce a singlet, and the two methyl (-CH₃) groups, being equivalent, would also yield a distinct singlet in the upfield aliphatic region. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be variable. mdpi.com

¹³C NMR: The spectrum would show signals for the six aromatic carbons, with the carbon atom bonded to the chlorine atom being significantly influenced. Additionally, signals corresponding to the methylene carbon, the quaternary carbon bonded to the two methyl groups and the amine group, and the equivalent methyl carbons would be observed.

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can further confirm the structure by establishing proton-proton and proton-carbon correlations, respectively, solidifying the assignment of the molecular framework. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (4H) | 7.0 - 7.5 (multiplet) | 127 - 135 |

| Methylene Protons (-CH₂) | ~2.8 (singlet) | ~45 |

| Amine Protons (-NH₂) | Variable (broad singlet) | - |

| Methyl Protons (6H, 2x -CH₃) | ~1.1 (singlet) | ~25 |

| Quaternary Carbon (-C(CH₃)₂) | - | ~55 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions. washington.edu

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is an indispensable analytical tool in this compound research, offering exceptional sensitivity and specificity for detection and identification. nih.gov It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive detection of MS. lcms.czedwiserinternational.com This is the preferred method for analyzing this compound in complex matrices like biological fluids. The LC system separates this compound from other components, after which the MS detector provides confirmation and quantification. lcms.czlcms.cz

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For this compound (C₁₀H₁₄ClN), the theoretical exact mass of the protonated molecule [M+H]⁺ is 184.08875. nist.gov HRMS can measure this mass with very low error (typically <5 ppm), allowing for unambiguous differentiation from other compounds that may have the same nominal mass but a different elemental formula. nih.gov

Table 2: Typical LC-MS Parameters for Analysis of this compound-Related Compounds

| Parameter | Condition |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 75 mm, 2.7 µm) lcms.cz |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with Formic Acid or Ammonium (B1175870) Formate nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Note: Parameters are based on established methods for phentermine and other amphetamine-type substances and may require optimization for this compound. lcms.cznih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural confirmation and the identification of unknown compounds, such as metabolites. nih.govnih.gov In an MS/MS experiment, the protonated this compound molecule (the precursor ion, m/z 184.1) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) create a unique fragmentation pattern that serves as a structural fingerprint. nih.govcore.ac.uk

This technique is particularly valuable for metabolite identification. nih.gov Metabolic processes often involve the addition of functional groups (e.g., hydroxylation, +16 Da) or removal of parts of the molecule. By searching for expected mass shifts from the parent drug and analyzing the fragmentation patterns of potential metabolites, their structures can be proposed and identified. nih.gov For this compound, likely metabolic pathways include hydroxylation of the aromatic ring or N-dealkylation.

Table 3: Predicted MS/MS Fragmentation of this compound

| Ion | m/z (Nominal) | Proposed Structure / Loss |

| Precursor Ion [M+H]⁺ | 184 | C₁₀H₁₅ClN⁺ |

| Product Ion 1 | 167 | Loss of NH₃ (Ammonia) |

| Product Ion 2 | 125 | Chlorobenzyl cation [C₇H₆Cl]⁺ |

| Product Ion 3 | 91 | Tropylium cation (rearrangement and loss of HCl) |

| Product Ion 4 | 58 | [C₃H₈N]⁺ fragment |

Note: Fragmentation patterns are predicted based on the structure of this compound and known fragmentation pathways of similar phenethylamine (B48288) compounds. researchgate.netnih.gov

Principles and Practice of Analytical Method Development and Validation for this compound

Developing and validating an analytical method are critical steps to ensure that the data generated for this compound are accurate, reliable, and reproducible. Method development involves creating a procedure to analyze the compound, while validation is the process of formally demonstrating that the method is suitable for its intended purpose. nih.gov These processes are governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

A comprehensive validation of an analytical method for this compound involves assessing several key performance characteristics:

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing samples with a known concentration of this compound and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. hpst.cz

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. hpst.cz

Table 4: Typical Acceptance Criteria for Method Validation Parameters for a this compound Assay

| Parameter | Acceptance Criteria (Example) |

| Accuracy | Mean recovery of 98.0% to 102.0% |

| Precision (Repeatability & Intermediate) | RSD ≤ 2% |

| Linearity | Correlation coefficient (r²) ≥ 0.99 iipseries.org |

| Range | 80% to 120% of the test concentration |

| LOD & LOQ | Signal-to-Noise Ratio ≥ 3 for LOD and ≥ 10 for LOQ hpst.cz |

| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 5%) after minor changes |

Note: Criteria are based on general pharmaceutical guidelines and methods for related compounds and should be defined for each specific method. hpst.cziipseries.orgresearchgate.net

Optimization is a systematic process to refine the analytical method to achieve the desired performance. nih.gov For an LC-MS method for this compound, this involves adjusting various parameters to obtain good peak shape, resolution from interferences, and optimal sensitivity in the shortest possible run time. ub.edu

Key optimization strategies include:

Chromatographic Optimization:

Mobile Phase: Varying the organic solvent (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the type and concentration of additives (e.g., formic acid, ammonium acetate) to improve peak shape and retention time. semanticscholar.org

Column: Testing different column chemistries (e.g., C18, C8), particle sizes, and dimensions to achieve the best separation.

Gradient Elution: Optimizing the gradient slope and time to ensure adequate separation of this compound from its metabolites or other matrix components. ub.edu

Temperature: Adjusting the column temperature can affect viscosity and analyte retention, influencing peak shape and resolution.

Mass Spectrometer Optimization:

Source Parameters: Fine-tuning ESI source parameters like capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ionization efficiency of this compound.

MS/MS Parameters: For quantitative analysis using Multiple Reaction Monitoring (MRM), the collision energy must be optimized for each precursor-to-product ion transition to yield the most stable and intense signal.

Experimental design approaches, such as factorial design, can be employed to efficiently study the effects of multiple variables simultaneously, leading to a more robust and optimized method. ijpsr.comeurekaselect.com

Regulatory Science and Classification Methodologies Pertaining to Clortermine Type Compounds

Methodological Frameworks for Controlled Substance Scheduling and Classification (e.g., DEA Criteria for Abuse Potential)

In the United States, the classification and scheduling of controlled substances are primarily governed by the Drug Enforcement Administration (DEA) under the Controlled Substances Act (CSA). The CSA places substances into one of five schedules based on their medical use, potential for abuse, and safety or dependence liability. dea.govdea.gov

The DEA considers several factors when determining the schedule of a drug or substance:

Its actual or relative potential for abuse. dea.gov

Scientific evidence of its pharmacological effect. dea.gov

The state of current scientific knowledge regarding the drug. dea.gov

Its history and current pattern of abuse. dea.gov

The scope, duration, and significance of abuse. dea.gov

The risk it poses to public health. dea.gov

Its psychic or physiological dependence liability. dea.gov

Whether the substance is an immediate precursor of a substance already controlled. dea.gov

Drugs with a high potential for abuse and no currently accepted medical use are placed in Schedule I. dea.govnih.govrosalindfranklin.edu Substances with a high potential for abuse but with accepted medical uses are typically found in Schedule II. nih.govrosalindfranklin.edu Clortermine is classified as a Schedule III controlled substance in the United States. wikipedia.orgsc.govecfr.gov Schedule III drugs have a lower potential for abuse than Schedule I or II substances and may lead to moderate or low physical dependence or high psychological dependence. nih.govrosalindfranklin.edu

Research into Preclinical Abuse Liability Assessment Methodologies Relevant to this compound Classification

Preclinical abuse liability assessment is a critical component in the regulatory evaluation of novel compounds, including those similar to this compound. These assessments aim to predict the likelihood of a substance being abused in humans. nih.govresearchgate.net Methodologies commonly employed in preclinical studies include drug self-administration, drug discrimination, and the assessment of physical dependence. nih.govpsu.edu

Drug self-administration studies in animals, often using procedures where the animal performs an action (like pressing a lever) to receive a dose of the drug, are used to determine if a substance has reinforcing effects. nih.govpsu.edu Drugs that maintain self-administration behavior are considered to have abuse potential. psu.edu

Drug discrimination procedures train animals to distinguish the subjective effects of a known drug of abuse from placebo. nih.govnih.gov If the animal responds similarly to the test compound as it does to the known drug of abuse, it suggests that the test compound produces similar internal effects, which can be indicative of abuse potential. nih.gov

Assessment of physical dependence involves administering the drug repeatedly and then observing for withdrawal signs upon cessation of administration or administration of an antagonist. nih.govnih.gov The presence and severity of withdrawal symptoms can indicate the potential for physical dependence. nih.gov

Studies involving this compound have shown very low rates of self-administration in animals, similar to chlorphentermine (B1668847). wikipedia.org This preclinical finding suggests a lower potential for abuse compared to other stimulants that act more directly on dopamine (B1211576) systems. wikipedia.org

Historical and Current Regulatory Science Perspectives on Amphetamine-Class Anorectics

The regulatory history of amphetamine and amphetamine-like anorectics has been marked by evolving scientific understanding of their efficacy, safety, and abuse potential. Following the approval of several such compounds in the mid-20th century for weight loss, regulatory bodies, such as the U.S. Food and Drug Administration (FDA), began to scrutinize their benefit-risk profiles more closely. nih.govacpjournals.org

Early regulatory efforts focused on establishing the efficacy of these drugs and addressing concerns about abuse and addiction. nih.govacpjournals.org Labeling restrictions on the duration of use and warnings about abuse potential were implemented. nih.gov The 1962 Kefauver-Harris amendments increased the pressure on manufacturers to demonstrate both the safety and efficacy of drugs. nih.govacpjournals.org

Despite initial approvals, concerns regarding the safety and potential for abuse of amphetamine-like anorectics persisted. Some previously approved anorectic amphetamines were withdrawn from the market due to adverse effects. tums.ac.ir The regulatory perspective has shifted towards a more rigorous evaluation of the risks associated with these compounds, including cardiovascular effects and abuse potential. nih.govscielo.br

Currently, only a limited number of amphetamine derivatives are approved for the short-term treatment of obesity in some regions. tums.ac.ir The regulatory science continues to rely on a multifaceted assessment, incorporating data from chemistry, pharmacology, preclinical and clinical abuse potential studies, and post-marketing surveillance to inform regulatory decisions and risk management strategies for this class of drugs. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 25223 |

| This compound Hydrochloride | 66361 |

Data Table: DEA Controlled Substance Schedules and Abuse Potential

| Schedule | Abuse Potential | Medical Use | Dependence Potential | Examples |

| I | High | None Accepted | Severe Psychological and/or Physical | Heroin, LSD, Marijuana (federal level), MDMA |

| II | High | Accepted Medical Uses | Severe Psychological or Physical | Morphine, Cocaine, Oxycodone, Methylphenidate, Dextroamphetamine |

| III | Moderate to Low | Accepted Medical Uses | Moderate to Low Physical, High Psychological | This compound, Ketamine, Anabolic Steroids, Codeine preparations (<90mg) |

| IV | Lower than III | Accepted Medical Uses | Limited Physical or Psychological | Alprazolam, Diazepam, Tramadol |

| V | Lowest | Accepted Medical Uses | Limited Physical or Psychological | Cough medicines with limited codeine, antidiarrheals |

Note: This table provides a general overview based on DEA criteria. Specific examples may vary.

Emerging Themes and Future Research Directions for Clortermine Science

Exploration of Unidentified Receptor Systems and Novel Binding Interactions of Clortermine

The precise mechanisms of action for this compound, particularly concerning its interaction with specific receptor systems and novel binding sites, remain an active area of investigation. While this compound is understood to be a monoamine releasing agent, potentially affecting serotonin (B10506) and/or norepinephrine (B1679862) systems, its interaction profile with the diverse array of neurotransmitter receptors and transporters is not fully elucidated. wikipedia.org Research on related compounds, such as other amphetamine derivatives and anorectics, highlights the complexity of these interactions.

Studies on monoamine releasing agents indicate they primarily function by reversing the direction of monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine (B1211576) transporter (DAT), leading to the efflux of cytoplasmic monoamines. wikipedia.org These released monoamines then interact with presynaptic and postsynaptic monoamine receptors. wikipedia.org The trace amine-associated receptor 1 (TAAR1) is also recognized as a target for many monoamine releasing agents, including amphetamine and methamphetamine, influencing monoamine transporter function. wikipedia.org However, the specific affinity and efficacy of this compound at each of these transporters and receptors, as well as the potential for interaction with other, as yet unidentified, binding sites, warrant further research.

Investigating novel binding interactions often involves in vitro techniques using cells transfected with target receptors or utilizing synaptosomes from brain tissue. researchgate.net Techniques like bioluminescence resonance energy transfer (BRET) can be employed to detect receptor heteromers and study ligand-induced changes in receptor interactions in live cells. nih.gov Applying these advanced methods to this compound could reveal interactions beyond the canonical monoamine transporters and receptors, potentially identifying novel targets that contribute to its pharmacological effects.

Application of Advanced Computational Modeling and Simulations in this compound Pharmacology

Computational modeling and simulations are increasingly vital tools in modern pharmacology, offering insights into drug-target interactions, pharmacokinetics, and potential biological effects. nih.govymerdigital.compharmacyinfoline.commdpi.com For this compound, these approaches can complement experimental studies to predict and understand its behavior within biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate the molecular structure of this compound with its biological activities and physicochemical properties. ymerdigital.compharmacyinfoline.com This can aid in predicting its binding affinity to different receptors or transporters and understanding factors influencing its absorption, distribution, metabolism, and excretion (ADME). Physiologically Based Pharmacokinetic (PBPK) models, considered a gold standard for simulating drug distribution, can predict this compound concentrations in various tissues and organs over time by integrating physiological parameters with the compound's properties. pharmacyinfoline.com

Furthermore, advanced computational techniques can be used for structural modeling of this compound's interaction with potential protein targets, such as monoamine transporters or receptors. nih.gov This involves atomic-scale modeling to identify key interaction points and understand the conformational changes that occur upon binding. nih.gov Such simulations can provide detailed molecular insights that are difficult to obtain through experimental methods alone, helping to elucidate the nuances of this compound's binding interactions and potentially predicting the effects of structural modifications.

Development of Novel Synthetic Routes and Derivatization Strategies for this compound Analogues

The synthesis of this compound and the development of novel analogues with potentially altered pharmacological profiles or improved properties is an ongoing area of chemical research. This compound, as a substituted phenethylamine (B48288) and amphetamine derivative, shares a core structure with many psychoactive compounds. wikipedia.org

Developing novel synthetic routes may focus on improving efficiency, yield, or sustainability compared to existing methods. This can involve exploring different precursor molecules, reaction conditions, and purification techniques. The creation of this compound analogues involves modifying its chemical structure to investigate the impact of these changes on its receptor binding, potency, selectivity, and metabolic fate. This can include modifications to the phenyl ring, the alkyl chain, or the amine group.

Derivatization strategies can also be employed to create prodrugs of this compound, which are inactive forms that are converted into the active compound within the body. google.com This approach can be used to improve properties such as solubility, stability, or bioavailability. For amine drugs, derivatization techniques like carbamylation can increase lipid solubility, potentially enhancing absorption. google.com Chiral synthesis and separation techniques, such as derivatization with a chiral auxiliary followed by chromatography or crystallization, are also relevant for obtaining specific enantiomers of this compound or its analogues, as different enantiomers can have distinct pharmacological activities. google.com

Advancements in Highly Selective Analytical Techniques for this compound in Complex Biological and Environmental Matrices

Accurate and sensitive detection and quantification of this compound in various matrices are crucial for pharmacokinetic studies, monitoring exposure, and environmental analysis. Biological matrices such as blood, urine, saliva, and hair, as well as environmental matrices like water and soil, can contain a multitude of interfering substances, posing significant analytical challenges. japsonline.comfraunhofer.de

Advanced analytical techniques are continuously being developed and refined to address these complexities. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are widely used due to their high sensitivity and selectivity. japsonline.comnih.gov These methods often require sample preparation steps, such as extraction and cleanup, to isolate this compound from the matrix and reduce interference. mdpi.com

For the analysis of sympathomimetic amines like this compound in biological fluids such as urine, derivatization techniques are often employed to improve chromatographic separation and enhance detection sensitivity, particularly with GC-MS. researchgate.net Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and trifluoroacetic anhydride (TFAA). researchgate.net Future advancements in this area may focus on developing more efficient and less labor-intensive sample preparation methods, as well as exploring novel ionization techniques and mass analyzer technologies to further improve sensitivity, selectivity, and speed of analysis for this compound in diverse and complex matrices.

Investigating Long-Term Neurobiological Adaptations and Effects of this compound in Preclinical Models

Understanding the long-term neurobiological adaptations and effects of this compound exposure is essential for a comprehensive pharmacological profile. Preclinical models, typically involving rodents or other animal species, are invaluable for investigating the chronic effects of compounds on the brain and behavior. researchgate.netgoogle.com

Given this compound's classification as a monoamine releasing agent, research in preclinical models can focus on assessing its long-term impact on monoaminergic systems, including potential changes in neurotransmitter levels, transporter expression, and receptor sensitivity in various brain regions. Studies on other amphetamine-like compounds have investigated their potential for inducing neurotoxicity, particularly to dopaminergic and serotonergic neurons, although this is often dose-dependent and can be controversial at therapeutic doses. wikipedia.orgresearchgate.net

Preclinical models can also be used to explore behavioral adaptations following chronic this compound administration, such as changes in locomotor activity, reward pathways, and the development of sensitization or tolerance. google.com Techniques such as in vivo microdialysis, immunohistochemistry, and behavioral assays can provide insights into the neurochemical and behavioral consequences of long-term this compound exposure. While specific long-term neurobiological studies on this compound are limited in the provided information, research on related anorectics and stimulants provides a framework for the types of investigations that would be crucial for understanding its full pharmacological impact. researchgate.net

Q & A

Q. What are the key pharmacological properties of Clortermine that warrant its classification as a Schedule III controlled substance?

To address this, researchers should analyze its chemical structure (phenethylamine derivative), stimulant effects on the central nervous system, and historical data on abuse potential. Regulatory compliance documentation, such as the Texas Controlled Substances Act, provides foundational criteria for its Schedule III classification, which hinges on moderate-to-low dependence liability and accepted medical use .

Q. How does this compound’s mechanism of action differ from structurally related appetite suppressants like Chlorphentermine?